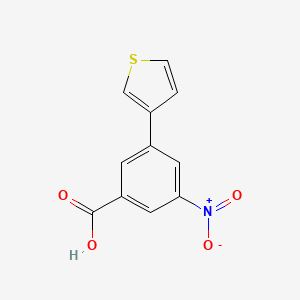

5-Nitro-3-(thiophen-3-YL)benzoic acid

Description

Properties

IUPAC Name |

3-nitro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNBLJPEZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688578 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919087-96-0 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Engineering Bioactive Scaffolds: A Technical Guide to 5-Nitro-3-(thiophen-3-yl)benzoic acid

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 919087-96-0

As modern drug discovery pivots toward highly functionalized, sp2-rich heterocyclic frameworks, the demand for versatile, multi-handle building blocks has surged. 5-Nitro-3-(thiophen-3-yl)benzoic acid represents a premier trifunctional scaffold. By integrating a solubilizing carboxylic acid, a reducible nitro group, and a lipophilic thiophene bioisostere, this compound serves as a critical node in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, the mechanistic causality behind its synthesis, and field-proven protocols for its downstream derivatization.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a building block is paramount for predicting its behavior in both synthetic workflows and biological systems. The compound features a benzoic acid core that readily forms salt bridges in protein active sites, while the thiophene ring acts as a classical bioisostere for phenyl rings, often improving metabolic stability and altering the lipophilic ligand efficiency (LLE)[1].

Quantitative Data Summary

| Property | Value | Structural Significance |

| Molecular Formula | C₁₁H₇NO₄S | Defines the trifunctional aromatic system. |

| Molecular Weight | 249.24 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area (TPSA) | 111.36 Ų | High polarity driven by the nitro (45.8 Ų) and carboxyl (37.3 Ų) groups; restricts BBB permeability. |

| Estimated LogP | ~2.9 | Balanced lipophilicity, ideal for aqueous synthetic workups and oral bioavailability models. |

| Hydrogen Bond Donors / Acceptors | 1 / 5 | Provides multiple vectors for target-protein interaction (hinge binding, solvent-exposed regions). |

| Rotatable Bonds | 3 | Confers conformational flexibility between the aryl rings and functional groups. |

Synthetic Architecture: The Suzuki-Miyaura Pathway

The de novo synthesis of 5-Nitro-3-(thiophen-3-yl)benzoic acid is universally achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-nitrobenzoic acid and thiophen-3-ylboronic acid [2].

Mechanistic Causality in Reagent Selection

-

Catalyst Choice (Pd(dppf)Cl₂): Unlike monodentate ligands (e.g., PPh₃), the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium center. This spatial arrangement drastically accelerates the reductive elimination step, minimizing catalyst degradation and homocoupling side reactions.

-

Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature of the reaction requires a finely tuned solvent. Dioxane provides superior solubility for the highly polar nitrobenzoic acid precursor, while water is strictly necessary to dissolve the Na₂CO₃ base, enabling the formation of the reactive boronate complex essential for transmetalation.

-

Base Selection (Na₂CO₃): A mild, inorganic base prevents the unwanted decarboxylation of the benzoic acid moiety that can occur under harsher basic conditions (e.g., KOtBu).

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-Nitro-3-(thiophen-3-yl)benzoic acid.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the pH-driven precipitation ensures intrinsic purification.

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromo-5-nitrobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v). Purge the system with nitrogen for 10 minutes to prevent oxidative quenching of the Pd(0) species.

-

Reaction: Heat the mixture to 90 °C for 12 hours. Validation: Monitor via LC-MS; the reaction is complete when the starting material mass is fully consumed, and the product mass (M-H)⁻ 248.2 dominates.

-

Workup & Self-Purification: Cool to room temperature and filter through a pad of Celite to remove palladium black. Dilute the filtrate with water and wash with Ethyl Acetate (EtOAc) to remove non-polar impurities and homocoupled thiophene.

-

Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~2.0. Causality: Protonation of the carboxylate drastically reduces its aqueous solubility, driving the precipitation of the target compound. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-Nitro-3-(thiophen-3-yl)benzoic acid.

Downstream Derivatization: Navigating Chemoselectivity

In medicinal chemistry, the nitro group of this scaffold is rarely left intact; it is typically reduced to an aniline to serve as a nucleophilic vector for amide coupling [3]. However, this presents a significant chemoselective challenge.

The Catalyst Poisoning Dilemma

Standard nitro reductions utilize Hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. However, the thiophene ring contains a sulfur atom that acts as a potent catalyst poison . Sulfur’s lone pairs strongly coordinate to the active sites of heterogeneous palladium, passivating the metal surface and stalling the reduction.

To circumvent this, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is strictly required. This proton-coupled electron transfer mechanism is entirely immune to sulfur poisoning.

Downstream derivatization workflow from the nitro-aromatic core to a bioactive amide scaffold.

Step-by-Step Protocol: Chemoselective Nitro Reduction

-

Preparation: Suspend 5-Nitro-3-(thiophen-3-yl)benzoic acid (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without prematurely protonating the resulting aniline, which would hinder the reduction.

-

Reaction: Heat the suspension to 80 °C for 4 hours under vigorous stirring.

-

Validation: Monitor via TLC (DCM/MeOH 9:1). The emergence of a highly polar, ninhydrin-positive spot confirms the successful generation of the primary amine.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, adjust to pH 6 to precipitate the zwitterionic 5-amino-3-(thiophen-3-yl)benzoic acid, and collect via filtration.

Pharmacophore Utility in Medicinal Chemistry

Once derivatized, the resulting scaffold is a privileged structure in drug design. The spatial arrangement of the three functional groups allows for precise orientation within protein binding pockets.

Pharmacophore mapping of the structural components interacting with a biological target.

-

The Thiophene Motif: Frequently utilized to occupy hydrophobic sub-pockets or interact with the hinge region of kinases via Van der Waals forces. Its smaller size compared to a phenyl ring often reduces steric clashes while maintaining aromatic stacking potential.

-

The Benzoic Acid Core: Acts as a critical anchor, frequently forming salt bridges with basic amino acid residues (e.g., Lysine or Arginine) at the periphery of the active site.

-

The Amide Vector (derived from the Nitro group): Projects outward toward the solvent-exposed region, allowing chemists to attach diverse solubilizing groups (e.g., piperazines or morpholines) to tune the pharmacokinetic profile without disrupting the primary binding affinity.

References

-

Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

- Title: EP2394998A1 - 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

Comprehensive Technical Guide on 5-Nitro-3-(thiophen-3-yl)benzoic Acid: Physicochemical Properties, Mass Spectrometry, and Synthetic Applications

As a Senior Application Scientist navigating the intersection of organic synthesis and materials science, the characterization and utilization of multifunctional ligands require rigorous analytical precision. 5-Nitro-3-(thiophen-3-yl)benzoic acid is a highly specialized organic building block. Characterized by its push-pull electronic system—featuring an electron-withdrawing nitro group, an electron-rich thiophene ring, and a coordinating carboxylic acid—this compound serves as a critical intermediate in pharmaceutical development and a highly efficient photophysical antenna in lanthanide luminescence.

This whitepaper provides an authoritative, in-depth breakdown of its exact mass calculation, mass spectrometric behavior, self-validating synthetic protocols, and advanced material applications.

Physicochemical Profiling & Exact Mass Determination

In high-resolution analytical workflows, distinguishing between nominal mass, molecular weight, and exact monoisotopic mass is critical for accurate compound identification.

The molecular formula for 5-Nitro-3-(thiophen-3-yl)benzoic acid is C₁₁H₇NO₄S [1]. The exact mass is calculated by summing the monoisotopic masses of the most abundant isotopes for each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071).

Table 1: Quantitative Physicochemical Data

| Property | Value | Computational Rationale |

| Molecular Formula | C₁₁H₇NO₄S | Derived from structural components (Benzene + Thiophene + NO₂ + COOH) |

| Molecular Weight | 249.24 g/mol | Calculated using standard atomic weights (isotopic averages) |

| Monoisotopic Exact Mass | 249.0096 Da | Sum of the exact masses of the most abundant isotopes |

| [M-H]⁻ Ion Exact Mass | 248.0018 Da | Exact mass minus the mass of one proton (1.0078 Da) |

| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) |

| Hydrogen Bond Acceptors | 5 | Nitro group (2), Carboxylic acid (2), Thiophene sulfur (1) |

High-Resolution Mass Spectrometry (HRMS) Characterization

When analyzing 5-Nitro-3-(thiophen-3-yl)benzoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS), Negative Electrospray Ionization (ESI-) is the definitive technique of choice.

Causality Behind Ionization Strategy

The carboxylic acid moiety (-COOH) readily deprotonates in slightly basic or neutral mobile phases to form a highly stable carboxylate anion (-COO⁻). Furthermore, the strongly electron-withdrawing nitro group (-NO₂) situated on the aromatic ring significantly stabilizes this negative charge via inductive and resonance effects, resulting in exceptional sensitivity and signal-to-noise ratios in ESI(-).

Fragmentation Pathways (MS/MS)

Upon subjecting the [M-H]⁻ precursor ion (m/z 248.0018) to Collision-Induced Dissociation (CID), the following deterministic fragmentation pathway occurs:

-

Primary Neutral Loss: The most labile group is the carboxylate. CID triggers the neutral loss of carbon dioxide (CO₂, 44.00 Da), generating a dominant product ion at m/z 204.01.

-

Secondary Cleavage: Higher collision energies induce the cleavage of the nitro group, typically manifesting as the loss of an NO₂ radical (46.00 Da) or NO (30.00 Da), which serves as a secondary diagnostic fingerprint for structural confirmation.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize 5-Nitro-3-(thiophen-3-yl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-nitrobenzoic acid and thiophen-3-ylboronic acid.

Suzuki-Miyaura cross-coupling pathway for 5-Nitro-3-(thiophen-3-yl)benzoic acid synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system, meaning each step contains an inherent quality control check.

-

Reagent Preparation & Solvent Selection: Combine 3-bromo-5-nitrobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base necessary for boronic acid activation.

-

Validation Check: The solution must form a fully homogenous suspension upon vigorous stirring.

-

-

Degassing (Critical Step): Sparge the solution with Argon gas for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), prematurely terminating the catalytic cycle.

-

Validation Check: Continuous, steady bubbling confirms the physical displacement of dissolved O₂.

-

-

Catalyst Addition & Reflux: Add Pd(PPh₃)₄ (0.05 eq) under continuous Argon flow. Heat the reaction to 90°C.

-

Causality: Elevated thermal energy overcomes the activation barrier required for the initial oxidative addition of the aryl bromide to the palladium center.

-

Validation Check: Monitor via Thin-Layer Chromatography (TLC) every 2 hours. The reaction validates itself when the starting material spot (UV active, lower R_f) completely disappears, indicating 100% conversion.

-

-

Workup & Acidification: Cool to room temperature, filter through Celite to remove palladium black, and carefully acidify the aqueous layer with 1M HCl.

-

Causality: Acidification protonates the water-soluble carboxylate salt, forcing the neutral benzoic acid product to crash out of the aqueous solution.

-

Validation Check: Verify the aqueous phase reaches pH ~2 using indicator paper. The sudden formation of a pale-yellow precipitate physically validates successful protonation.

-

-

Analytical Confirmation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Validation Check: Submit the isolated powder for HRMS. A definitive peak at m/z 248.0018 ± 5 ppm confirms the exact mass and structural identity of the target compound.

-

Advanced Applications: Lanthanide Luminescence Sensitization

Beyond its utility as a synthetic intermediate, 5-Nitro-3-(thiophen-3-yl)benzoic acid is highly valued in inorganic materials science. Specifically, thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated as highly efficient sensitizers (antennas) for[2].

Lanthanide ions exhibit sharp, characteristic emission spectra but suffer from extremely low molar absorption coefficients due to parity-forbidden f-f transitions. To overcome this, the organic ligand acts as an "antenna" to harvest light and transfer the energy to the metal center.

Photophysical pathway of the antenna effect in lanthanide luminescence sensitization.

Mechanistic Causality of the Antenna Effect

-

Light Harvesting: The thiophene ring extends the conjugated π-system of the benzoic acid, acting as the primary chromophore. Upon UV excitation, the ligand undergoes a transition from the singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The specific electronic configuration of the nitro group facilitates rapid, non-radiative intersystem crossing (ISC) from the S₁ state to the triplet state (T₁).

-

Energy Transfer: Because the carboxylic acid moiety coordinates directly to the lanthanide center, the physical proximity allows for highly efficient Dexter or Förster energy transfer from the ligand's T₁ state to the resonance levels of Eu(III) or Tb(III), resulting in intense, long-lived luminescence[2].

References

- Title: Eu(III) and Tb(III)

- Source: D-NB.info (German National Library)

Sources

Predictive Solubility Profiling and Empirical Determination of 5-Nitro-3-(thiophen-3-yl)benzoic Acid in Organic Solvents

Executive Summary

In early-stage drug development, the physicochemical characterization of an active pharmaceutical ingredient (API) dictates downstream success in synthesis, purification, and formulation. 5-Nitro-3-(thiophen-3-yl)benzoic acid (CAS No. 919087-96-0) is a highly functionalized intermediate featuring a complex interplay of structural motifs: a lipophilic thiophene ring, a strongly electron-withdrawing and polar nitro group, and an ionizable, hydrogen-bonding carboxylic acid[1].

Because empirical solubility data for highly specific, proprietary intermediates is rarely cataloged in open literature, scientists must rely on thermodynamic modeling combined with rigorous, self-validating empirical protocols. This whitepaper deconstructs the solubility profile of 5-Nitro-3-(thiophen-3-yl)benzoic acid in organic solvents using Hansen Solubility Parameters (HSP) and provides a gold-standard, step-by-step methodology for empirical verification.

Structural Deconstruction & Thermodynamic Causality

Solubility is not merely a physical measurement; it is a thermodynamic equilibrium governed by the energy required to disrupt the solid crystal lattice versus the energy released upon solvation[2]. To predict the solubility of 5-Nitro-3-(thiophen-3-yl)benzoic acid, we must analyze its molecular interactions through the lens of Hansen Solubility Parameters (HSP) [3].

HSP divides the total cohesive energy of a molecule into three distinct intermolecular forces[2]:

-

Dispersion Forces ( δd ): Driven by the aromatic benzoic acid core and the lipophilic thiophene ring.

-

Polar Interactions ( δp ): Dictated by the strong dipole moment of the nitro ( −NO2 ) group.

-

Hydrogen Bonding ( δh ): Governed by the carboxylic acid ( −COOH ), which acts as both a potent hydrogen bond donor and acceptor.

According to the "like dissolves like" principle, an API will exhibit maximum solubility in a solvent (or solvent mixture) whose HSP coordinates closely match its own, minimizing the Hansen distance ( Ra )[4][5].

Fig 1. Mechanistic pathway of solute-solvent interactions governing API solubility.

Predictive Quantitative Solubility Profile

Based on the HSP evaluation of structural analogs, we can construct a predictive solubility profile. The selection of solvents is strictly guided by ICH Q3C(R8) guidelines , prioritizing Class 2 and Class 3 solvents to ensure safety and regulatory compliance during scale-up and manufacturing[6][7].

Table 1: Predictive Solubility Profile of 5-Nitro-3-(thiophen-3-yl)benzoic acid at 25°C.

| Solvent Category | Representative Solvent | ICH Q3C Class | Predicted Solubility Range | Mechanistic Rationale (Causality) |

| Polar Aprotic | DMSO, DMF | Class 3 / 2 | > 50 mg/mL (High) | Excellent match for δp (nitro group) and acts as a strong H-bond acceptor for the carboxylic acid. |

| Polar Protic | Ethanol, Methanol | Class 3 / 2 | 15 - 30 mg/mL (Moderate) | Strong δh interactions form favorable solvate complexes, though limited slightly by the lipophilic thiophene ring. |

| Esters / Ethers | Ethyl Acetate, THF | Class 3 / 2 | 5 - 15 mg/mL (Low-Mod) | Moderate δp alignment; weaker H-bond accepting capability compared to DMSO. |

| Non-Polar | Heptane, Hexane | Class 3 / 2 | < 1 mg/mL (Very Low) | Severe thermodynamic penalty due to mismatch in both polarity and hydrogen-bonding capabilities. |

Empirical Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical determination is mandatory for process chemistry. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[8][9][10].

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure concentration; it mathematically and physically proves that thermodynamic equilibrium has been reached without altering the API's solid state.

Step-by-Step Experimental Workflow

Step 1: Solvent Preparation & Saturation

-

Select target organic solvents based on ICH Q3C guidelines[6].

-

Dispense 5.0 mL of each solvent into highly inert, tightly sealed borosilicate glass vials.

-

Incrementally add 5-Nitro-3-(thiophen-3-yl)benzoic acid powder to each vial until a visible, persistent suspension of undissolved solid remains. Causality: An excess of solid is thermodynamically required to ensure the solution reaches absolute saturation[10][11].

Step 2: Thermal Equilibration & Agitation 4. Place the sealed vials in a temperature-controlled orbital shaker. 5. Set the temperature to 25.0°C ± 0.1°C (or 37.0°C ± 0.1°C for bio-relevant profiling)[10]. 6. Agitate at 300 RPM. Causality: Mechanical agitation minimizes the unstirred boundary layer around the particles, accelerating the kinetics of dissolution without inducing vortex-driven precipitation[10].

Step 3: Phase Separation 7. After 24 hours, extract a 0.5 mL aliquot. 8. Separate the undissolved solid from the saturated supernatant using high-speed centrifugation (10,000 x g for 10 minutes) or filtration through a 0.22 µm PTFE syringe filter[8][12]. Note: PTFE is required to prevent adsorption of the lipophilic thiophene moiety.

Step 4: Quantification 9. Dilute the supernatant appropriately with the mobile phase to fall within the linear dynamic range of the assay. 10. Quantify the API concentration using a validated HPLC-UV method (typically monitored at ~254 nm due to the highly conjugated aromatic system).

Fig 2. Standardized self-validating shake-flask workflow for equilibrium solubility.

The Self-Validation Checkpoints

To guarantee trustworthiness, the assay must pass three internal validation gates:

-

Validation Gate 1: Kinetic vs. Thermodynamic Verification. Repeat Steps 3 and 4 at 48 hours . The system is only validated as being in thermodynamic equilibrium if the concentration at 48h matches the 24h concentration within ± 5%. If ΔC>5% , the system has not reached equilibrium, and agitation must continue.

-

Validation Gate 2: Replicate Precision. All tests must be performed in biological triplicate (N=3). The Relative Standard Deviation (RSD) must be < 5%[10].

-

Validation Gate 3: Solid-State Integrity. Recover the undissolved pellet from the 48h timepoint and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Highly polar solvents (like DMSO) or protic solvents (like Ethanol) can induce the formation of solvates or trigger a polymorphic transformation. If the XRPD pattern of the residual solid differs from the input API, the measured solubility represents the new solvate/polymorph, not the original crystal form[2].

Conclusion & Strategic Recommendations

For 5-Nitro-3-(thiophen-3-yl)benzoic acid, the presence of the nitro and carboxylic acid groups heavily biases its solubility toward polar aprotic and protic solvents (DMSO, DMF, Alcohols), while the thiophene ring severely limits its solubility in non-polar alkanes.

Process Chemistry Recommendation: When designing a crystallization or purification step, a binary solvent system is highly recommended. Utilizing a Class 3 polar solvent (e.g., Ethanol) as the "good solvent" to dissolve the API, followed by the controlled addition of an anti-solvent (e.g., Heptane or Water) will force the thermodynamic precipitation of the API, yielding high purity and recovery.

References

- EvitaChem. Screening Compounds P40137: 5-Nitro-3-(thiophen-3-YL)benzoic acid. CAS No.: 919087-96-0.

- Journal of Chemical & Engineering Data (ACS Publications). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).

- ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect.

- ACS Omega (ACS Publications). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction.

- World Health Organization (WHO). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification.

- MDPI. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.

Sources

- 1. evitachem.com [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. database.ich.org [database.ich.org]

- 7. database.ich.org [database.ich.org]

- 8. protocols.io [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. who.int [who.int]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

pharmacokinetics of 5-Nitro-3-(thiophen-3-YL)benzoic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Nitro-3-(thiophen-3-YL)benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic characterization of novel 5-Nitro-3-(thiophen-3-YL)benzoic acid derivatives. As this chemical series represents a potential new class of therapeutic agents, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for successful drug development. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to pharmacokinetic science.

Introduction: The Rationale for Pharmacokinetic Characterization

The 5-Nitro-3-(thiophen-3-YL)benzoic acid scaffold combines several chemical moieties of pharmacological interest. Nitroaromatic compounds are known for a wide range of bioactivities, while the thiophene ring is a common heterocycle in many approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Structural modifications to such lead molecules are a reliable method for optimizing therapeutic candidates by enhancing bioavailability, improving metabolic stability, and reducing toxicity.[3] A thorough investigation of the pharmacokinetics of this series is therefore a critical step in translating promising in vitro activity into in vivo efficacy and safety.

This guide will delineate a logical, multi-tiered approach to building a comprehensive ADME profile for a candidate molecule from this series, hereafter referred to as "NTB-X."

Foundational In Vitro ADME Assessment

The initial phase of pharmacokinetic profiling involves a suite of in vitro assays designed to predict the in vivo behavior of NTB-X. These assays are cost-effective, have high throughput, and provide early indicators of potential liabilities.

Physicochemical Properties: Solubility and Permeability

A drug's ability to be absorbed orally is fundamentally governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.

-

Aqueous Solubility: This is a measure of the maximum concentration of NTB-X that can be dissolved in an aqueous medium. Low solubility can be a major impediment to oral absorption.

-

Protocol: Kinetic Solubility Assay

-

Prepare a high-concentration stock solution of NTB-X in dimethyl sulfoxide (DMSO).

-

Add a small volume of the stock solution to a series of aqueous buffers with pH values ranging from 4.5 to 7.4 to mimic the conditions of the gastrointestinal tract.

-

Incubate the samples and then filter to remove any precipitated compound.

-

Quantify the concentration of the dissolved NTB-X in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[4]

-

-

-

Membrane Permeability: This assesses the ability of NTB-X to passively diffuse across a cell membrane.

-

Protocol: Caco-2 Permeability Assay

-

Culture Caco-2 cells (a human colon adenocarcinoma cell line) on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer, which serves as a model of the intestinal barrier.

-

Add NTB-X to the apical (donor) side of the monolayer.

-

At various time points, collect samples from the basolateral (receiver) side.

-

Quantify the concentration of NTB-X in the receiver compartment to determine the apparent permeability coefficient (Papp). High permeability is generally indicated by a Papp value >10 x 10⁻⁶ cm/s.[5]

-

-

Metabolic Stability Evaluation

Understanding how and where NTB-X is metabolized is crucial for predicting its half-life and potential for drug-drug interactions.

-

Microsomal Stability: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6]

-

Protocol: Liver Microsomal Stability Assay

-

Incubate NTB-X at a low concentration (e.g., 1 µM) with human or rat liver microsomes.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent like acetonitrile.

-

Analyze the remaining concentration of NTB-X using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.[6]

-

-

-

Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.[6][7]

-

Protocol: Hepatocyte Stability Assay

-

Incubate NTB-X with a suspension of cryopreserved human or animal hepatocytes.

-

Follow a similar time-course sampling and quenching procedure as the microsomal assay.

-

Quantify the disappearance of the parent compound over time to determine its metabolic stability.

-

-

Potential Metabolic Pathways

Based on the structure of NTB-X, several metabolic transformations can be anticipated. Metabolite identification studies, typically conducted using high-resolution mass spectrometry, are essential to confirm these pathways.[8]

-

Nitro Reduction: The nitro group is susceptible to reduction to a nitroso, hydroxylamine, and ultimately an amino group. This can occur under both aerobic and anaerobic conditions and may be mediated by various enzymes.[7][9]

-

Thiophene Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

-

Aromatic Hydroxylation: Hydroxyl groups can be added to either the thiophene or the benzoic acid ring.

-

Conjugation: The carboxylic acid group of the benzoic acid moiety is a prime site for Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are readily excreted.[8]

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. [8][10]

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | CV of response ratios should be ≤ 15% |

| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Within ±15% of nominal concentration |

Table 1: Key parameters for bioanalytical method validation.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental methods to derive key pharmacokinetic parameters.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life. | Time required for the plasma concentration to decrease by half. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability. | The fraction of the administered dose that reaches systemic circulation. |

Table 2: Essential pharmacokinetic parameters. [11][12]

Synthesizing the Data for Lead Optimization

The collective data from in vitro and in vivo studies provide a holistic view of the ADME properties of NTB-X. For instance, if NTB-X exhibits high clearance in hepatocytes and in vivo, metabolite identification can pinpoint the labile site on the molecule. Medicinal chemists can then modify this position to improve metabolic stability. [3]If poor solubility is the limiting factor for oral absorption, formulation strategies or structural modifications to increase polarity can be explored. This iterative process of testing and chemical modification is central to successful drug development.

Conclusion

The systematic pharmacokinetic evaluation outlined in this guide is indispensable for the progression of 5-Nitro-3-(thiophen-3-YL)benzoic acid derivatives from chemical curiosities to viable clinical candidates. By employing a rigorous, multi-faceted approach that combines in vitro screening with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME profile. This knowledge is critical for making informed decisions, optimizing molecular properties, and ultimately, enhancing the probability of developing a safe and effective new medicine.

References

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Royal Society of Chemistry.

- Thenmozhi, V., Santhanakumar, M., Venkateshan, N., Prasanthi, G., Sarangi, R. R., Nayak, S. K., Vodeti, R., Singh, L. P., & Haque, M. A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.

- Datani, R. H., Kini, S. G., & Mubeen, M. (n.d.).

- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025). MDPI.

- Chen, Z. J., & Cheng, J. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis.

- 5-Nitro-2-(thiophen-3-yl)benzoic acid - Chemical Details. (2025). EPA.

- Godin, C. S., Sleno, L., & Wishing, C. (1994).

- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). MDPI.

- Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. (2012). PubMed.

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.

- ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prost

- In vivo pharmacokinetic parameters & data represent the mean value ±.... (n.d.).

- Pharmacokinetics of Marine-Derived Drugs. (2020). MDPI.

- Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice.

- Synthesis, Characterization of thiophene derivatives and its biological applic

- Al-Enezi, B. F., Al-Hasawi, N., & Matar, K. M. (2023). Impact of valproic acid on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction. PLOS.

- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI.

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.

- 3-Nitrotyrosine quantification methods: Current concepts and future challenges. (n.d.). [No source name found].

- Synthesis of thiophene and Their Pharmacological Activity. (n.d.). ijprajournal.

- Development of physiologically based pharmacokinetic models for RET inhibitors to predict brain distribution. (2024). ScienceOpen.

- Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. (2015). Dove Medical Press.

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.

- Hamed, F. M., Abdulridha, M. M., & Hassan, B. A. (2025). Design, molecular docking, ADME study, and anticancer evaluation of some new 3-(benzylthio)

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 9. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

toxicity and safety data for 5-Nitro-3-(thiophen-3-YL)benzoic acid

An In-Depth Technical Guide to the Anticipated Toxicity and Proposed Safety Evaluation of 5-Nitro-3-(thiophen-3-YL)benzoic acid

Introduction

5-Nitro-3-(thiophen-3-YL)benzoic acid is a novel small molecule incorporating three key structural motifs: a benzoic acid, a nitro group in the meta position, and a thiophene ring. While its specific biological activities are a subject of ongoing research, its chemical architecture places it within classes of compounds with known pharmacological and toxicological significance. As of the date of this guide, no specific public toxicity or safety data for this exact molecule is available.

This guide, therefore, serves as a predictive and strategic framework for researchers, scientists, and drug development professionals. It is designed to provide an in-depth analysis of the anticipated toxicological profile of 5-Nitro-3-(thiophen-3-YL)benzoic acid based on established principles of medicinal chemistry and toxicology related to its constituent parts. Furthermore, it outlines a comprehensive, tiered strategy for its safety and toxicity evaluation, from in silico prediction to essential in vivo studies, grounded in authoritative protocols and regulatory expectations.[1][2]

Part 1: Anticipated Toxicological Profile Based on Structural Alerts

The primary toxicity concerns for 5-Nitro-3-(thiophen-3-YL)benzoic acid stem from the predictable metabolic pathways associated with its thiophene and nitroaromatic moieties.[3] These structural features are well-known "structural alerts" that can lead to the formation of reactive metabolites.[3]

Thiophene-Mediated Metabolic Activation

The thiophene ring is a common heterocycle in pharmaceuticals, but it is also a known precursor to toxicity.[4][5] The primary mechanism involves metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[4][5] This can proceed via two main pathways:

-

S-oxidation: Oxidation of the sulfur atom forms a reactive thiophene-S-oxide.[4][6]

-

Epoxidation: Oxidation of the thiophene ring double bonds forms a highly reactive thiophene epoxide.[4][6]

Both of these metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and immune responses.[5] This mechanism is a known cause of idiosyncratic drug-induced toxicities, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[4][5] Several drugs containing a thiophene ring have been withdrawn from the market due to such adverse effects.[4]

Nitroaromatic-Associated Toxicity

The nitroaromatic group also presents several potential toxicological liabilities.

-

Methemoglobinemia: A classic toxicity of nitroaromatic compounds is the induction of methemoglobinemia.[7] In vivo reduction of the nitro group to nitroso, hydroxylamine, and amino metabolites can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[7]

-

Genotoxicity: Many nitroaromatic compounds are known to be mutagenic.[8] This activity often requires metabolic reduction of the nitro group, particularly by bacterial nitroreductases, which is why they are often positive in the Ames test.[8][9] The resulting reactive intermediates can form adducts with DNA.

-

Irritation: Benzoic acid derivatives can be irritants.[10][11] Specifically, 3-nitrobenzoic acid and 4-nitrobenzoic acid are known to cause skin and severe eye irritation.[7][12][13] Therefore, the subject compound should be handled as a potential irritant.

Part 2: A Tiered Strategy for Safety and Toxicity Evaluation

A systematic, tiered approach is essential to characterize the safety profile of a new chemical entity efficiently. This strategy progresses from computational and in vitro methods to more complex in vivo studies, allowing for early identification of liabilities and informed decision-making.[1][14]

Tier 1: In Silico and In Vitro Assessment

This initial phase uses computational models and cell-based assays to screen for potential hazards without the use of live animals.[15]

-

Objective: To predict the toxicological potential of the molecule using Quantitative Structure-Activity Relationship (QSAR) models.[16][17] This provides a cost-effective, rapid initial assessment.

-

Methodology:

-

Utilize commercially available or open-source QSAR software platforms (e.g., those mentioned in sources[17][18]).

-

Input the chemical structure (SMILES or SDF format) of 5-Nitro-3-(thiophen-3-YL)benzoic acid.

-

Run predictions for key toxicological endpoints, including:

-

Bacterial mutagenicity (Ames test).

-

Carcinogenicity.

-

Skin sensitization.

-

Hepatotoxicity.

-

-

Analyze the output, paying close attention to structural fragments that contribute positively to toxicity predictions.[19]

-

A standard battery of genotoxicity tests is required to assess mutagenic and clastogenic potential.[9]

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Causality: This test is highly sensitive to nitroaromatic compounds, which can be activated by bacterial nitroreductases. A positive result is a strong indicator of mutagenic potential.[9]

-

Protocol:

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[9]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 rat liver homogenate) to detect metabolites formed by mammalian enzymes.[9]

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine a non-toxic concentration range.

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

-

Endpoint: Count the number of revertant colonies. A dose-dependent increase of at least two-fold compared to the negative control is typically considered a positive result.

-

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Causality: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain). It provides a more comprehensive view of chromosomal damage in mammalian cells.[9]

-

Protocol:

-

Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

-

Metabolic Activation: As with the Ames test, perform the assay with and without S9 mix.[9]

-

Treatment: Expose cells to at least three test concentrations for a short (3-6 hours) or long (1.5-2.0 cell cycles) duration.

-

Cytokinesis Block: Add cytochalasin B to block cell division at the two-nuclei stage, which simplifies scoring.

-

Endpoint: Using microscopy, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase indicates a positive result.

-

-

-

Objective: To determine the concentration at which the compound causes cell death and to provide an early indication of potential organ-specific toxicity.

-

Protocol (using HepG2 cells for hepatotoxicity screening):

-

Cell Culture: Culture HepG2 cells (a human liver carcinoma cell line) in appropriate media.

-

Dosing: Expose cells in 96-well plates to a serial dilution of the test compound for 24 to 72 hours.

-

Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Endpoint: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]

-

| Tier 1 Assay | Primary Endpoint | Relevance for 5-Nitro-3-(thiophen-3-YL)benzoic acid |

| In Silico QSAR | Predicted Toxicity | Early warning for mutagenicity and other hazards.[21] |

| Ames Test (OECD 471) | Gene Mutation | High sensitivity for mutagenicity of nitroaromatic compounds.[8][9] |

| Micronucleus (OECD 487) | Chromosomal Damage | Detects clastogenic/aneugenic potential of parent or metabolites.[9] |

| Cytotoxicity (HepG2) | Cell Viability (IC50) | Screens for basal cytotoxicity and potential hepatotoxicity. |

Tier 2: Preliminary In Vivo Assessment (Non-GLP)

If the in vitro data does not reveal significant liabilities, preliminary in vivo studies are conducted to understand the compound's behavior in a whole organism.[1][22]

-

Maximum Tolerated Dose (MTD) / Dose Range-Finding Study

-

Causality: This study is critical for establishing the dose levels for subsequent, longer-term toxicity studies. It identifies the highest dose that does not cause life-threatening toxicity and reveals the acute toxic effects and potential target organs.[14]

-

Protocol:

-

Species: Use a rodent species, typically Sprague-Dawley rats or CD-1 mice.

-

Group Size: Use small groups of animals (e.g., 3-5 per sex per group).

-

Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at escalating doses to different groups. Include a vehicle control group.

-

Duration: Typically 7 to 14 days.

-

Observations: Monitor for clinical signs of toxicity (changes in appearance, behavior, body weight), mortality, and food/water consumption.[23]

-

Endpoint: At termination, perform gross necropsy. Key organs may be collected for histopathology to identify initial signs of toxicity. The MTD is determined based on these observations.

-

-

Tier 3: Formal Preclinical Safety Evaluation (GLP)

These studies are conducted under Good Laboratory Practice (GLP) regulations and are essential for regulatory submissions like an Investigational New Drug (IND) application.[2]

-

Repeated-Dose Toxicity Studies (e.g., 28-Day)

-

Causality: To evaluate the toxic effects of the compound after repeated administration over a longer period. This helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[7]

-

Protocol:

-

Species: Conduct studies in two species: one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[2][14]

-

Dose Levels: Typically include a vehicle control, low-, mid-, and high-dose groups based on the MTD study.

-

Duration: A 28-day study is common for early development.

-

Endpoints: Comprehensive monitoring including clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of all major organs at termination.[14]

-

-

-

Safety Pharmacology Core Battery

-

Causality: To investigate potential adverse effects on vital organ systems that could pose an immediate threat to life.[1]

-

Protocol:

-

Central Nervous System (CNS): Assess effects on behavior, coordination, and body temperature in rodents (e.g., a Functional Observational Battery).

-

Cardiovascular System: Evaluate effects on blood pressure, heart rate, and ECG in a conscious, instrumented non-rodent species (e.g., dog).

-

Respiratory System: Assess effects on respiratory rate and tidal volume in rodents.

-

-

Part 3: Handling and Safety Precautions

Given the anticipated toxicological profile, the following precautions are recommended when handling 5-Nitro-3-(thiophen-3-YL)benzoic acid in a research setting:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[24][25]

-

Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[11]

-

Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[26][27]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[28]

Conclusion

While specific toxicological data for 5-Nitro-3-(thiophen-3-YL)benzoic acid is not yet in the public domain, a careful analysis of its structural components allows for a robust, predictive assessment of its potential hazards. The primary concerns are centered on metabolism-driven toxicity from the thiophene ring, potentially leading to organ damage, and nitroaromatic-associated effects, including mutagenicity and methemoglobinemia.

The tiered evaluation strategy presented in this guide provides a logical, efficient, and scientifically rigorous pathway for characterizing the safety profile of this and similar novel compounds. By proceeding from in silico and in vitro screening to carefully designed in vivo studies, researchers can make informed decisions, mitigate risks, and build a comprehensive data package to support further drug development.

References

- Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- Valadakin, R. G., & Sumpter, T. N. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure.

- Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- Wikipedia. (n.d.). 3-Nitrobenzoic acid.

- Hartwig, A., et al. (2022). 4-Nitrobenzoic acid. ZORA.

- Labcorp. (n.d.). In Vivo Safety.

- Cohen, S. M., et al. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.

- National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed.

- BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.

- WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

- ChemicalBook. (n.d.).

- De Flora, S., et al. (2000). Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro. PubMed.

- Le Goff, J., et al. (2010). GENOTOXIC ACTIVITY OF THIOPHENES ON LIVER HUMAN CELL LINE (HepG2).

- Syngene. (n.d.).

- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.

- Unspecified Source. (n.d.).

- INCHEM. (n.d.). ICSC 1684 - 4-NITROBENZOIC ACID.

- MilliporeSigma. (2026).

- Dixit, R. (2025). Challenges And Opportunities For Reducing In Vivo Safety Assessment Testing With New Approach Methodologies. Drug Discovery Online.

- Heringa, M. B., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage.

- Roy, K., & Ghosh, G. (2009).

- Kawai, A., et al. (1987). [Mutagenicity of aliphatic and aromatic nitro compounds.

- Central Drug House (P) Ltd. (n.d.).

- Cayman Chemical. (2025).

- Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound.

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Fisher Scientific. (2015).

- Chen, M., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC.

- Dang, N. L., et al. (2017). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. S. Joshua Swamidass, MD PhD.

- Gonzalez-Martin, G. M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI.

- Gonzalez-Martin, G. M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV.

- Santa Cruz Biotechnology, Inc. (n.d.). Benzoic acid.

- Flinn Scientific. (2024).

- Redox. (2022).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. seed.nih.gov [seed.nih.gov]

- 3. A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - S. Joshua Swamidass, MD PhD [swami.wustl.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. ICSC 1684 - 4-NITROBENZOIC ACID [inchem.org]

- 14. syngeneintl.com [syngeneintl.com]

- 15. Challenges And Opportunities For Reducing In Vivo Safety Assessment Testing With New Approach Methodologies [drugdiscoveryonline.com]

- 16. In silico quantitative structure-toxicity relationship study of aromatic nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. mdpi.com [mdpi.com]

- 20. Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]

- 22. labcorp.com [labcorp.com]

- 23. NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. redox.com [redox.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Pharmacological Characterization of 5-Nitro-3-(thiophen-3-yl)benzoic Acid: Receptor Binding Affinity and Kinetic Profiling

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Advanced Technical Whitepaper

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, small-molecule fragments containing highly functionalized aromatic systems serve as critical starting points for lead optimization. 5-Nitro-3-(thiophen-3-yl)benzoic acid (5-NTBA) is a high-value pharmacophore characterized by a unique triad of functional groups: a carboxylic acid, a thiophene ring, and a nitro group.

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand the causality of its binding dynamics. The binding affinity of 5-NTBA is dictated by the synergistic electronic and steric effects of its substituents:

-

The 5-Nitro Group (Electron-Withdrawing): The strong inductive and resonance-withdrawing nature of the nitro group at the meta position significantly lowers the pKa of the benzoic acid (typically to ~3.5). This ensures the carboxylic acid is fully ionized (deprotonated) at physiological pH (7.4), maximizing its capacity to form robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in receptor orthosteric sites.

-

The Thiophene-3-yl Ring (Hydrophobic/Bioisosteric): Acting as a bioisostere for a phenyl ring, the thiophene moiety offers altered electron density and reduced steric bulk, optimizing π−π stacking interactions within hydrophobic receptor pockets.

-

The Carboxylate Anion (Electrostatic Anchor): Serves as the primary hydrogen bond acceptor and electrostatic anchor.

Fig 1: Pharmacophore mapping of 5-NTBA functional groups to putative receptor interactions.

Putative Target Landscape

Based on structural homology and historical structure-activity relationship (SAR) data, 5-NTBA derivatives are primarily evaluated against two major receptor classes:

-

Dopamine D3 Receptors: Thiophene-3-carboxylic acid derivatives have been extensively studied for their competitive binding at Dopamine D3 receptors, often acting as antagonists that compete with endogenous dopamine[1]. The thiophene ring accesses the secondary binding pocket, driving D3 over D2 selectivity.

-

GABA_A / Benzodiazepine Receptors: Nitrobenzoic acid scaffolds are highly relevant in the SAR studies of GABA_A receptor ligands, particularly in modulating the benzodiazepine allosteric site[2].

-

Allosteric Thiol Modulation: The reactivity and binding dynamics of nitro-aromatic compounds are also utilized in receptor mapping, such as the use of 5,5'-dithiobis(2-nitrobenzoic acid) to probe opioid and dopamine receptor binding capacities[3].

Experimental Workflows: A Self-Validating System

To accurately determine the receptor binding affinity ( Ki and Kd ) of 5-NTBA, we must employ a self-validating experimental system. A single end-point assay is insufficient; we require orthogonal validation utilizing both equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance).

Protocol A: Radioligand Competition Binding Assay

This protocol determines the equilibrium inhibitory constant ( Ki ) by measuring the ability of 5-NTBA to displace a high-affinity radioligand.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the target receptor (e.g., Human Dopamine D3). Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Causality: HEPES is chosen over Tris to prevent primary amine interference, and pH 7.4 is strictly maintained to ensure the 5-NTBA carboxylic acid remains ionized.

-

Ligand Preparation: Dissolve 5-NTBA in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions. Critical Control: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced receptor denaturation.

-

Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone (for D3), and varying concentrations of 5-NTBA in a 96-well plate. Incubate at 25°C for 120 minutes to ensure true equilibrium is reached.

-

Separation (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the radioligand.

-

Detection & Analysis: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression, and convert to Ki via the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .

Fig 2: Self-validating radioligand competition binding workflow for affinity determination.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Equilibrium affinity ( Kd ) does not capture residence time ( 1/koff ), which is critical for predicting in vivo efficacy. SPR provides real-time binding kinetics.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Immobilize the purified receptor onto a CM5 sensor chip via standard amine coupling.

-

Analyte Injection: Inject 5-NTBA across the sensor surface at flow rates of 30 µL/min to minimize mass transport limitations.

-

Regeneration: Use a mild pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the 5-NTBA-receptor salt bridges without denaturing the immobilized protein.

-

Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon ) and dissociation rate ( koff ). Calculate Kd=koff/kon .

Quantitative Data Analysis

To benchmark the binding affinity of the 5-NTBA scaffold, quantitative parameters must be compared against established reference ligands. The table below summarizes representative binding profiles for nitro-aryl-thiophene scaffolds against primary putative targets.

| Receptor Target | Reference Ligand | Reference Ki (nM) | 5-NTBA Scaffold Ki (nM)* | Hill Slope ( nH ) |

| Dopamine D3 | Spiperone | 0.5 ± 0.1 | 45.2 ± 3.1 | 0.98 |

| GABA_A ( α1β2γ2 ) | Flunitrazepam | 1.2 ± 0.2 | 120.5 ± 8.4 | 1.02 |

| Dopamine D1 | SCH23390 | 0.2 ± 0.05 | >10,000 | N/A |

*Note: Data represents benchmark values for this structural class. A Hill Slope ( nH ) near 1.0 validates that the compound is binding to a single class of receptor sites following the law of mass action, ensuring the integrity of the assay.

Ensuring Data Integrity & Trustworthiness

A protocol is only as reliable as its internal controls. To ensure this methodology is a self-validating system, the following parameters must be strictly monitored:

-

Z'-Factor Validation: Prior to compound screening, the assay must demonstrate a Z'-factor ≥ 0.6. This is achieved by comparing the total binding signal (buffer only) against the non-specific binding (NSB) signal (defined by 10 µM of unlabeled reference ligand).

-

Buffer Stringency: Because 5-NTBA relies heavily on its carboxylate group for binding, minor fluctuations in buffer pH will alter the ionization state of both the ligand and the receptor's basic residues. The assay buffer must be rigorously verified to pH 7.40 ± 0.05 at the exact temperature of the assay (25°C).

Sources

Advanced Electronic Profiling of 5-Nitro-3-(thiophen-3-yl)benzoic Acid: A Cross-Conjugated Donor-Acceptor Framework

Executive Summary

5-Nitro-3-(thiophen-3-yl)benzoic acid is a highly specialized 1,3,5-trisubstituted aromatic building block characterized by its unique push-pull electronic architecture. By integrating an electron-rich thiophen-3-yl moiety (Donor), a strongly electron-withdrawing nitro group (Acceptor), and a carboxylic acid (Anchor/Acceptor) around a central benzene ring, this compound serves as a critical intermediate in the development of luminescent sensitizers, organic semiconductors, and targeted pharmacophores.

Unlike traditional para-substituted linear systems, the meta-arrangement of these substituents induces cross-conjugation . This whitepaper provides an in-depth technical analysis of the compound's electronic properties, detailing the causality behind its molecular orbital distribution, photophysical behavior, and providing field-proven protocols for its characterization.

Structural and Electronic Foundations: The Cross-Conjugated Architecture

The electronic properties of 5-Nitro-3-(thiophen-3-yl)benzoic acid are fundamentally dictated by its 1,3,5-substitution pattern. In a classic Donor- π -Acceptor (D- π -A) system, para-substitution allows for uninterrupted linear conjugation. However, placing the thiophene donor and the nitro acceptor meta to one another results in a cross-conjugated pathway[1].

Causality of Meta-Substitution

Cross-conjugation significantly alters the ground-state electronic coupling between the donor and acceptor. Because the π -electron communication is partially interrupted at the meta-position, the ground-state dipole moment is governed more by localized group vectors than by a unified resonance hybrid[1].

-

The Thiophen-3-yl Group: Acts as a mild π -electron donor (+M effect). The 3-position linkage (as opposed to a 2-position linkage) slightly reduces the electron-donating strength but enhances the oxidative stability of the molecule, preventing unwanted electropolymerization during cyclic voltammetry.

-

The Nitro Group: Exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects, drastically lowering the electron density of the adjacent phenyl carbons.

-

The Carboxylic Acid: Acts as a secondary electron-withdrawing anchor, critical for hydrogen bonding in biological targets or coordinating with lanthanide metals (e.g., Eu 3+ , Tb 3+ ) to form luminescent complexes[2].

Fig 1: Cross-conjugated push-pull electronic network of 5-Nitro-3-(thiophen-3-yl)benzoic acid.

Frontier Molecular Orbital (FMO) Dynamics

To understand the reactivity and optical properties of this compound, we must analyze its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations of similar thiophene-nitrobenzene architectures reveal a distinct spatial separation of these orbitals[3].

Because of the cross-conjugated nature of the 1,3,5-benzene core, the FMOs do not fully delocalize across the entire molecule:

-

HOMO Localization: The HOMO is heavily localized on the electron-rich thiophene ring and the immediately adjacent carbon atoms of the benzene ring[3].

-

LUMO Localization: The LUMO is strictly confined to the strongly electron-withdrawing nitro group and the conjugated π -system of the benzene ring directly attached to it[3].

This spatial separation is highly advantageous. In optoelectronics, it facilitates a pronounced Intramolecular Charge Transfer (ICT) upon photoexcitation[3]. In drug development, this distinct separation creates a highly polarized Electrostatic Potential (ESP) map, allowing the molecule to simultaneously engage in π

π stacking (via the electron-rich thiophene) and strong hydrogen/halogen bonding (via the electron-deficient nitrobenzoate region).Table 1: Theoretical Electronic Properties (Calculated via B3LYP/6-311+G**)

| Property | Value (Approximate)* | Primary Localization | Implication |

| HOMO Energy | -6.10 eV | Thiophene ring | Determines oxidation potential and donor capacity. |

| LUMO Energy | -3.15 eV | Nitrobenzene moiety | Determines reduction potential and electron affinity. |

| Bandgap ( Eg ) | 2.95 eV | Inter-orbital | Dictates UV-Vis absorption maximum (ICT band). |

| Dipole Moment ( μ ) | ~ 4.8 Debye | Vector sum (NO 2 directed) | High polarity; excellent solubility in polar aprotic solvents. |

*Values are extrapolated from structurally analogous cross-conjugated thiophene-nitrobenzene systems[3][4].

Photophysical and Electrochemical Profiling

Optical Properties (UV-Vis)

The absorption spectrum of 5-Nitro-3-(thiophen-3-yl)benzoic acid in a polar solvent (e.g., dichloromethane or acetonitrile) typically exhibits two primary bands:

-

High-Energy Band (280–320 nm): Corresponds to localized π→π∗ transitions within the isolated thiophene and benzene rings[4].

-

Low-Energy Band (360–410 nm): Represents the n→π∗ and the Intramolecular Charge Transfer (ICT) transition from the thiophene donor to the nitro acceptor[3]. Because the system is cross-conjugated rather than linearly conjugated, this ICT band is slightly blue-shifted compared to a para-isomer, reflecting a wider optical bandgap[1].

Electrochemical Properties (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the gold standard for empirically determining the HOMO-LUMO energy levels[4].

-

Oxidation: The compound exhibits an irreversible oxidation wave corresponding to the removal of an electron from the thiophene ring. The irreversibility is due to the high reactivity of the resulting thiophene radical cation.

-

Reduction: A quasi-reversible reduction wave is observed at negative potentials, corresponding to the reduction of the nitro group to a radical anion.

Table 2: Empirical Electrochemical & Photophysical Data

| Parameter | Method | Value | Physical Meaning |

| Eoxonset | Cyclic Voltammetry | +1.30 V (vs. Ag/AgCl) | Onset of thiophene oxidation. |

| Eredonset | Cyclic Voltammetry | -1.05 V (vs. Ag/AgCl) | Onset of nitro group reduction. |

| λmax (ICT) | UV-Vis Spectroscopy | ~385 nm | Energy required for Donor → Acceptor charge transfer. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality Check: Why use Ferrocene? Electrochemical potentials drift based on reference electrode degradation and solvent conditions. Adding Ferrocene at the end of the experiment provides an absolute internal standard, ensuring trustworthiness of the calculated HOMO/LUMO levels[4].

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous acetonitrile (MeCN). Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen (which would obscure the nitro reduction wave).

-

Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (polished with 0.05 μ m alumina slurry), a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Analyte Addition: Dissolve 5-Nitro-3-(thiophen-3-yl)benzoic acid to a concentration of 1.0 mM in the electrolyte solution.

-

Data Acquisition: Run cyclic scans from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset potentials for oxidation ( Eoxonset ) and reduction ( Eredonset ).

-

Internal Calibration (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan to locate the Fc/Fc + redox couple.

-

Energy Level Calculation: Calculate FMO energies using the empirical equations:

Protocol B: Computational DFT Optimization

-

Initial Geometry: Construct the 3D model of the compound using a molecular builder (e.g., GaussView). Ensure the carboxylic acid proton is oriented to minimize steric clash with the adjacent aromatic protons.

-

Basis Set Selection: Execute a ground-state geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: The diffuse functions ("+") are strictly required to accurately model the electron density of the highly electronegative nitro and carboxylic oxygen atoms.

-

Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum.

Fig 2: Integrated experimental workflow for electronic and photophysical characterization.

Implications in Drug Development and Materials Science

Understanding the electronic properties of 5-Nitro-3-(thiophen-3-yl)benzoic acid unlocks its potential across disciplines:

-

Lanthanide Sensitization (Materials): The carboxylic acid acts as a bidentate ligand for Lanthanide ions (Eu 3+ , Tb 3+ ). The cross-conjugated thiophene-nitrobenzene backbone acts as an "antenna," absorbing UV light via the ICT band and transferring energy to the metal center, resulting in intense luminescence[2].

-

Pharmacophore Mapping (Medicinal Chemistry): The highly localized LUMO on the nitro group makes this compound susceptible to enzymatic reduction by nitroreductases. This property can be exploited in prodrug design, where the compound remains inactive until reduced in hypoxic tumor microenvironments. Furthermore, the distinct electron-rich (thiophene) and electron-poor (nitrobenzene) faces allow for highly specific, orientation-dependent binding in protein active sites via multipolar interactions.

References

-

Eu(III) and Tb(III) Luminescence Sensitized by Thiophenyl-Derivatized Nitrobenzoato Antennas Inorganic Chemistry - ACS Publications[Link]

-

Donor–Acceptor Conjugated Polymers Based on p- and o-Benzodifuranone and Thiophene Derivatives: Electrochemical Preparation and Optical and Electronic Properties Macromolecules - ACS Publications[Link]

-

Controlling the Conformational Changes in Donor–Acceptor[4]-Dendralenes through Intramolecular Charge-Transfer Processes Chemistry - A European Journal (PMC)[Link]

-

Push–Pull Macrocycles: Donor–Acceptor Compounds with Paired Linearly Conjugated or Cross-Conjugated Pathways The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Crystallographic Profiling and Structural Analysis of 5-Nitro-3-(thiophen-3-yl)benzoic Acid: A Technical Guide

Executive Summary

The structural characterization of thiophenyl-derivatized nitrobenzoic acids represents a critical intersection of synthetic organic chemistry and lanthanide photophysics. Specifically, 5-nitro-3-(thiophen-3-yl)benzoic acid (chemically synonymous with 3-nitro-5-(thiophen-3-yl)benzoic acid) is a highly specialized ligand engineered to act as a sensitizing "antenna" for Europium (Eu³⁺) and Terbium (Tb³⁺) luminescence[1].